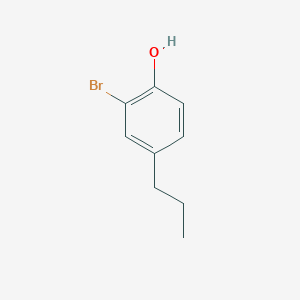

2-Bromo-4-propylphenol

Description

Significance and Research Context

The significance of 2-Bromo-4-propylphenol in academic research lies primarily in its function as a key building block for the synthesis of a variety of bioactive compounds and materials. Its utility is demonstrated in the development of novel therapeutic agents and advanced polymers.

Researchers have utilized this compound as a crucial intermediate in the synthesis of analogs of Honokiol, a neolignan known for its anti-inflammatory properties. mdpi.comsemanticscholar.org By modifying the structure of Honokiol, scientists aim to develop new compounds with enhanced therapeutic potential. For instance, this compound is a starting material for producing derivatives that show promise in imaging neuroinflammation. mdpi.comsemanticscholar.org

Furthermore, this compound is instrumental in the synthesis of tetrahydromagnolol, a molecule that interacts with cannabinoid CB2 receptors. amazonaws.com The study of such interactions is a significant area of medicinal chemistry, with potential applications in the development of new drugs. The synthesis involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds. amazonaws.com

In the realm of materials science, this compound is mentioned in patents related to the preparation of polycarbonates. google.comgoogle.com Polycarbonates are a class of thermoplastics with a wide range of applications due to their strength and transparency. The incorporation of brominated phenols can modify the properties of these polymers, potentially leading to materials with enhanced characteristics.

Historical Perspectives in Chemical Science

The synthesis of this compound and related brominated phenols has been a subject of interest in organic chemistry for a considerable time. The bromination of phenols is a classic electrophilic aromatic substitution reaction. A documented method for the synthesis of 2-bromo-4-n-propylphenol involves the reaction of 4-n-propylphenol with bromine in glacial acetic acid. prepchem.com This procedure highlights a common strategy for introducing a bromine atom onto a phenol (B47542) ring with control over the substitution pattern. prepchem.com

Historically, the development of synthetic methods for compounds like this compound has been driven by the need for specific intermediates in multi-step organic syntheses. For example, the synthesis of 4-MMC HCl (mephedrone HCl) involves the creation of the intermediate 2-bromo-4-methylpropiophenone from 4-methylpropiophenone, a structurally related process. chemicalbook.com While not directly involving this compound, this illustrates the established role of brominated phenyl ketones and related phenols as key intermediates in the synthesis of psychoactive substances and other target molecules.

The continuous improvement of synthetic methodologies, such as the development of continuous bromination processes for p-cresol (B1678582) to produce 2-bromo-4-methylphenol (B149215), reflects the ongoing effort to make these valuable intermediates more accessible and to improve the efficiency and safety of their production. google.comgoogle.com

Current Research Landscape and Future Trajectories

The current research landscape for this compound and its derivatives continues to expand, with a focus on medicinal chemistry and materials science. The versatility of the bromine substituent allows for a variety of subsequent chemical transformations, making it an attractive starting point for the synthesis of diverse molecular architectures.

In medicinal chemistry, current research is focused on creating novel bromophenol derivatives with potential therapeutic applications. For example, newly synthesized bromophenol derivatives have been shown to inhibit metabolic enzymes such as acetylcholinesterase and carbonic anhydrase, suggesting their potential for treating diseases like glaucoma, epilepsy, Parkinson's, and Alzheimer's disease. mdpi.com The ability to use this compound and similar compounds as scaffolds allows for the systematic exploration of structure-activity relationships.

Future research is likely to continue exploring the use of this compound in the development of new bioactive molecules. The synthesis of novel bisphenol neolignans inspired by Honokiol as antiproliferative agents is an active area of investigation. mdpi.com This research could lead to the discovery of new anticancer agents.

In materials science, the exploration of brominated phenols in the synthesis of new polymers with tailored properties is a promising future direction. The use of this compound in creating polycarbonates with specific thermal or optical properties could lead to the development of advanced materials for a variety of applications. google.comgoogle.com

Furthermore, the study of structure-property relationships in areas such as olfaction has also touched upon related compounds. For instance, research on specific anosmia to 2-bromo-4-methylphenol highlights how subtle changes in chemical structure can have significant biological effects, a principle that is central to drug design and toxicology. researchgate.net This line of inquiry could inform the future design of molecules with specific sensory properties.

Structure

3D Structure

Propriétés

Numéro CAS |

64080-16-6 |

|---|---|

Formule moléculaire |

C9H11BrO |

Poids moléculaire |

215.09 g/mol |

Nom IUPAC |

2-bromo-4-propylphenol |

InChI |

InChI=1S/C9H11BrO/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6,11H,2-3H2,1H3 |

Clé InChI |

UFUBQDNODUUQTD-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=CC(=C(C=C1)O)Br |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Pathways

Regioselective Bromination Strategies for Phenolic Compounds

The key to synthesizing 2-bromo-4-propylphenol is controlling the regioselectivity of the bromination reaction to favor substitution at the ortho position, given that the para position is already occupied by the propyl group.

The direct bromination of 4-propylphenol (B1200801) is a common method for synthesizing this compound. This reaction is a type of electrophilic aromatic substitution. studyrocket.co.uk Phenols are highly reactive towards electrophiles, often not requiring a catalyst that is typically necessary for the bromination of less activated aromatic rings like benzene (B151609). studyrocket.co.ukyoutube.com The hydroxyl group activates the aromatic ring, directing the incoming bromine to the positions ortho and para to it. savemyexams.com Since the para position is blocked by the propyl group, the bromination occurs at one of the ortho positions.

A specific laboratory-scale synthesis involves dissolving 4-propylphenol in glacial acetic acid. prepchem.com A solution of bromine in glacial acetic acid is then added to this mixture. prepchem.com The reaction is typically stirred and heated for several hours to ensure completion. prepchem.com Following the reaction, the solvent is removed, and the product is purified by distillation under reduced pressure. prepchem.com

A detailed example of this procedure is the reaction of 20.5 g (0.15 mol) of 4-propylphenol dissolved in 100 ml of glacial acetic acid, heated to 40°C. To this, 24.5 g (0.153 mol) of bromine in 50 ml of glacial acetic acid is added. The mixture is then heated at 60°C for 4 hours. prepchem.com

| Reactant | Moles | Solvent | Temperature | Time | Product |

| 4-Propylphenol | 0.15 mol | Glacial Acetic Acid | 60°C | 4 hours | This compound |

| Bromine | 0.153 mol | Glacial Acetic Acid |

This table outlines the reaction conditions for the direct bromination of 4-propylphenol.

It is also noted that for some phenols, the use of tetraalkylammonium tribromides can lead to highly para-selective bromination. nih.gov However, in the case of 4-propylphenol, where the para position is blocked, this would inherently direct bromination to the ortho position.

Alternative brominating agents can offer milder reaction conditions and improved regioselectivity. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic compounds, including phenols. beilstein-journals.orgmasterorganicchemistry.com It serves as a source of electrophilic bromine and can provide a low concentration of Br2, which can help to avoid over-bromination. masterorganicchemistry.com

The use of NBS for the bromination of phenols can be catalyzed by various substances. For instance, ammonium (B1175870) acetate (B1210297) has been used as a catalyst for the nuclear monobromination of phenols with NBS at room temperature, offering a rapid and high-yielding method. researchgate.net In some protocols, the reaction is carried out in solvents like acetonitrile. researchgate.net The use of polar aprotic solvents can facilitate the reaction. chemrxiv.org Another approach involves using NBS in the presence of a catalyst like silica (B1680970) gel. nih.gov

For phenols with a blocked para-position, NBS-mediated bromination provides a regioselective route to the ortho-brominated product. researchgate.net The reaction of phenols with NBS can also be influenced by the solvent system; for example, using moist DMSO can lead to the formation of bromohydrins from alkenes, highlighting the importance of reaction conditions. masterorganicchemistry.com

| Brominating Agent | Catalyst/Conditions | Selectivity |

| Bromine (Br2) | Glacial Acetic Acid | Ortho-bromination on para-substituted phenols prepchem.com |

| N-Bromosuccinimide (NBS) | Ammonium Acetate | Regioselective monobromination researchgate.net |

| N-Bromosuccinimide (NBS) | Silica Gel | Para-selective for some substrates nih.gov |

| N-Bromosuccinimide (NBS) | Tetrabutylammonium Bromide | Highly regioselective bromination organic-chemistry.org |

This table summarizes various bromination agents and conditions for phenols.

Precursor Synthesis and Derivatization Routes

4-Propylphenol can be synthesized through several methods. A common industrial approach is the alkylation of phenol (B47542) with propylene (B89431) using an acid catalyst. smolecule.com This Friedel-Crafts alkylation typically yields the para-substituted product, 4-propylphenol, as the major isomer due to thermodynamic stability. smolecule.com

Another significant route to 4-propylphenol is through the depolymerization of lignin (B12514952) oil, which presents a renewable, bio-based production method. smolecule.com

A laboratory synthesis might involve the Friedel-Crafts acylation of phenol. ontosight.airsc.org This two-step process begins with the acylation of phenol with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form 4-hydroxypropiophenone. nih.govucalgary.ca The resulting ketone is then reduced to the corresponding alkyl group. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be employed for this transformation.

A study on Friedel-Crafts acylation of various phenols, including 4-propylphenol, with acetic acid yielded the acetylated product in 48% yield, demonstrating the feasibility of acylating alkylphenols. rsc.org

Functional group interconversion (FGI) is the process of converting one functional group into another. acs.org The propyl side chain of this compound can undergo various chemical transformations to create a range of derivatives.

One such transformation is the oxidation of the benzylic position of the propyl group. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize an alkyl chain on an aromatic ring to a carboxylic acid, provided there is a hydrogen atom on the benzylic carbon. libretexts.orgimperial.ac.uk This would convert the propyl group of this compound into a carboxylic acid group, yielding 3-bromo-4-hydroxybenzoic acid.

Other functional group interconversions can include halogenation at the benzylic position via radical reactions, although this can be less selective. The introduction of other functional groups can also be achieved through various synthetic routes, expanding the chemical diversity of derivatives obtainable from this compound.

Advanced Synthetic Protocols

Modern synthetic chemistry offers advanced protocols that can improve the efficiency and safety of bromination reactions. Continuous flow chemistry, for example, provides a safer alternative to batch processing for reactions involving hazardous reagents like molecular bromine. nih.gov In a flow system, bromine can be generated in situ from safer precursors like HBr or KBr with an oxidant (e.g., NaOCl) and immediately reacted with the substrate. nih.gov This method minimizes exposure to toxic bromine and can prevent runaway reactions. nih.gov

Catalytic methods are also at the forefront of advanced synthesis. The use of catalysts can enhance regioselectivity and allow for milder reaction conditions. For example, some protocols use Lewis basic additives that interact with NBS to increase the positive character of the bromine, facilitating electrophilic transfer. organic-chemistry.org

Flow Chemistry Applications in Bromophenol Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a flask, presents significant advantages for bromophenol synthesis. This methodology is particularly beneficial for halogenation reactions, which are often highly exothermic and can involve hazardous reagents like bromine. amt.uk The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, mitigating the risks of thermal runaways and improving reaction control. mdpi.comnih.gov This enhanced control often leads to cleaner reactions with higher yields and selectivity.

The principles of flow chemistry can be effectively applied to the synthesis of bromophenols. A relevant example is the continuous bromination process developed for the synthesis of 2-bromo-4-methylphenol (B149215) from p-cresol (B1678582). google.com In this process, solutions of p-cresol and bromine are pre-cooled and continuously fed into a reactor where the reaction occurs under controlled temperature conditions. google.com This method allows for precise management of stoichiometry and reaction time, minimizing the formation of di-brominated and other byproducts. google.com

The adaptation of such a flow process for the synthesis of this compound would involve the continuous introduction of 4-propylphenol and a brominating agent into a temperature-controlled reactor. This approach promises a safer, more scalable, and efficient manufacturing process compared to traditional batch synthesis, which typically involves the slow addition of bromine to a solution of the phenol in a solvent like glacial acetic acid. amt.ukprepchem.com

Table 1: Parameters for Continuous Bromination of p-Cresol This interactive table summarizes key parameters from a patented continuous flow process for producing 2-bromo-4-methylphenol, illustrating a model applicable to this compound.

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | p-Cresol | google.com |

| Reagent | Bromine | google.com |

| Solvent | Not specified in claim, but used for dilution | google.com |

| Reactant Molar Ratio | Bromine to p-cresol: 0.98 - 1.03 | google.com |

| Reactant Concentration | p-Cresol in solvent: 20-50% (w/w) | google.com |

| Reactant Concentration | Bromine in solvent: 20-50% (w/w) | google.com |

| Pre-reaction Temperature | Reactant solutions cooled to -20°C to 10°C | google.com |

| Process Type | Continuous Flow | google.com |

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral derivatives of this compound involves introducing one or more stereocenters into the molecule, which can lead to compounds with unique biological or material properties. Stereoselective synthesis aims to produce a specific stereoisomer, either an enantiomer or a diastereomer, in preference to others. While specific literature on the stereoselective synthesis of chiral derivatives of this compound is not prevalent, general strategies applied to other substituted phenols provide a clear blueprint for how such syntheses could be achieved.

A primary approach involves the synthesis and separation of enantiomers. For instance, in the development of novel 2,6-disubstituted phenol analogs, researchers synthesized racemic compounds and then separated the individual optical isomers using chiral High-Performance Liquid Chromatography (HPLC). acs.org This technique is a powerful tool for isolating pure enantiomers, which can then be studied independently. The synthesis of these analogs often begins with a brominated phenol intermediate, which undergoes a series of reactions to build complex, chiral side chains. acs.org

Another key strategy is asymmetric synthesis, where a chiral catalyst or auxiliary is used to guide the reaction toward the formation of a specific stereoisomer. For example, chiral dirhodium catalysts have been shown to be effective in the enantioselective cyclopropanation of alkenes, a reaction that could be used to introduce a chiral cyclopropyl (B3062369) group onto a derivative of this compound. organic-chemistry.org Similarly, stereodivergent synthesis can produce different stereoisomers from a common intermediate by changing the catalyst or reaction conditions, as demonstrated in the synthesis of cis- and trans-4-substituted prolinols. elsevierpure.com

These methodologies could be adapted to create chiral derivatives of this compound by, for example, modifying the propyl side chain or introducing a second, chiral substituent to the aromatic ring.

Table 2: Example of Chiral Separation of a Substituted Phenol Derivative This table presents data from the chiral separation of 2-(1-cyclopropylethyl)-6-s-butyl-phenol, demonstrating a common method for obtaining stereochemically pure chiral phenol derivatives.

| Isomer | Retention Time (min) | Purity (HPLC) | Description | Source |

|---|---|---|---|---|

| Peak 1 [(R,R)-1] | Not Specified | 98.71% | Pale yellow oil | acs.org |

| Peak 2 [(S,S)-1] | 4.21 | 98.66% | Pale yellow oil | acs.org |

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The hydroxyl and propyl groups on the phenolic ring of 2-Bromo-4-propylphenol are ortho, para-directing and activating, while the bromine atom is ortho, para-directing and deactivating. quora.com This substitution pattern influences the regiochemistry of electrophilic aromatic substitution reactions. The hydroxyl group, being a strong activating group, primarily directs incoming electrophiles to the positions ortho and para to it.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom of this compound is susceptible to nucleophilic substitution, a class of reactions pivotal for introducing diverse functional groups. smolecule.comsavemyexams.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is a suitable substrate for such transformations. issnpschool.org

The Suzuki-Miyaura coupling reaction , which couples organoboron compounds with organohalides, has been successfully employed with bromo-substituted phenols. issnpschool.orgnih.gov For example, this compound can be coupled with a boronic acid, such as (2-propylphenyl)boronic acid, in the presence of a palladium catalyst like Pd(PPh3)4 and a base (e.g., Na2CO3) to form a biphenyl (B1667301) structure. issnpschool.orgamazonaws.com The reaction conditions, including the choice of solvent and temperature, can be optimized to achieve high yields. issnpschool.org Studies have shown that solvent systems like THF/H2O can be effective for the Suzuki-Miyaura coupling of related bromophenols. issnpschool.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | (2-propylphenyl)boronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | Tetrahydromagnolol |

The Stille cross-coupling reaction offers another avenue for C-C bond formation, utilizing organostannane reagents. researchgate.netuwindsor.ca This reaction is known for its tolerance of a wide range of functional groups. researchgate.net The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. researchgate.netuwindsor.ca While specific examples with this compound are not extensively documented in the provided results, the reactivity of aryl bromides in Stille couplings is well-established, suggesting its applicability. researchgate.netnih.gov

The bromine atom in this compound can be replaced by a cyano group through a nucleophilic substitution reaction known as cyanization. prepchem.com This transformation is valuable as it introduces a nitrile functionality, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. A documented method for the cyanization of 2-bromo-4-n-propylphenol involves a reaction to yield 2-cyano-4-n-propylphenol. prepchem.com

Redox Chemistry and Oxidation Pathways

The phenolic moiety of this compound is susceptible to oxidation. Phenolic compounds can be oxidized to form quinones or undergo oxidative coupling to form polymeric structures. smolecule.comrsc.org The specific oxidation products depend on the oxidant used and the reaction conditions. For instance, oxidation with agents like potassium permanganate (B83412) or hydrogen peroxide can lead to the formation of quinones or carboxylic acids. smolecule.com The presence of the electron-donating propyl group can influence the redox potential of the phenol (B47542), potentially making it more susceptible to oxidation compared to unsubstituted phenol.

Electrochemical oxidation of related bromophenols has been studied, indicating that these compounds can undergo electrochemical reactions. kisti.re.kr However, attempts to oxidize phenols with certain systems, like those involving iron porphyrin complexes, can sometimes lead to polymerization through phenolic oxidative coupling, resulting in insoluble materials. rsc.org

Derivatization Chemistry for Functional Material Applications

The reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules with applications in materials science. ontosight.ai

Phenolic compounds are well-known precursors for polymers. The derivatization of this compound can lead to monomers suitable for polymerization. For instance, the hydroxyl group can be reacted to introduce polymerizable functionalities. While direct polymerization of this compound is not explicitly detailed, related phenolic compounds have been used in the synthesis of polymers like polycarbonates through processes such as interfacial polymerization. google.comgoogle.com The synthesis of epoxide resins from related methoxypropylphenol highlights the potential of such substituted phenols as monomers for high-performance materials. escholarship.org The ability to undergo cross-coupling reactions also opens up possibilities for creating conjugated polymers with interesting electronic and optical properties.

Formation of Conjugates and Adducts

The biotransformation of this compound is anticipated to involve extensive conjugation reactions, a common metabolic pathway for phenolic compounds. These processes increase the water solubility of the compound, facilitating its excretion from the body. The primary conjugation pathways for phenols are glucuronidation and sulfation. Furthermore, the potential for this compound to form adducts with cellular macromolecules like proteins and DNA exists, particularly following metabolic activation to reactive intermediates.

Glucuronide and Sulfate Conjugation

Phenolic compounds are well-established substrates for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), enzymes that catalyze the attachment of glucuronic acid and a sulfonate group, respectively, to the hydroxyl moiety. Studies on structurally similar compounds, such as 4-propylphenol (B1200801) and various bromophenols, provide strong evidence for these metabolic routes.

For instance, 4-n-propylphenol is a known substrate for UGTs, leading to the formation of a glucuronide conjugate. nih.govnih.gov Research on the glucuronidation of a series of 4-substituted phenols by human UGT1A9 has provided kinetic data that underscore the efficiency of this pathway. researchgate.net Similarly, UGT1A6 has also been shown to catalyze the glucuronidation of simple phenols. researchgate.net While specific studies on this compound are not available, the existing data on related phenols suggest it would also be a substrate for these enzymes.

Sulfation is another major metabolic pathway for phenols. nih.gov Bromophenols, in particular, have been shown to be substrates for and inhibitors of SULTs. nih.gov The biotransformation of 2,4,6-tribromophenol (B41969) in rice plants has been shown to produce sulfated conjugates. figshare.comacs.orgnih.govacs.org Studies on various bromophenols have demonstrated their interaction with human sulfotransferase isoforms, indicating that sulfation is a likely metabolic fate for this compound. nih.gov

The following table summarizes kinetic data for the glucuronidation of 4-propylphenol by human UGT enzymes, which can serve as a proxy for the expected reactivity of this compound.

Table 1: Kinetic Parameters for the Glucuronidation of 4-Propylphenol by Human UGT Isoforms

| UGT Isoform | Vmax (nmol/min/mg) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µl/min/mg) |

|---|---|---|---|

| UGT1A9 | 0.09 | 325 | 0.28 |

Data sourced from studies on 4-substituted phenols. nih.govresearchgate.net

Glutathione (B108866) Conjugation and Adduct Formation

In addition to direct conjugation of the phenolic hydroxyl group, this compound may undergo initial oxidative metabolism, primarily mediated by cytochrome P450 enzymes. This can lead to the formation of reactive intermediates, such as catechols or quinones, which are then susceptible to conjugation with glutathione (GSH). nih.govnih.gov

The metabolism of p-bromophenol, for example, involves its conversion to 4-bromocatechol, which can be further oxidized to a reactive quinone. This quinone can then react with GSH to form a glutathione conjugate, specifically 6-(glutathion-S-yl)-4-bromocatechol. nih.gov Similarly, the metabolism of o-bromophenol can lead to the formation of 2-bromohydroquinone, which subsequently forms glutathione conjugates. nih.gov These findings suggest that this compound could be metabolized to a corresponding catechol or hydroquinone, followed by the formation of one or more glutathione adducts.

The reactive quinone intermediates formed from bromophenols are also capable of forming covalent adducts with other nucleophilic biomolecules, including proteins and DNA. acs.orgnih.gov The formation of protein adducts from 4-bromophenol (B116583) metabolites has been demonstrated, and these adducts are considered to be of toxicological significance. acs.org Furthermore, bromobenzoquinones, which are reactive metabolites of bromophenols, have been shown to form adducts with DNA, particularly with deoxyguanosine. nih.gov While direct evidence for DNA adduct formation by this compound is lacking, the established reactivity of related brominated quinones suggests this is a potential metabolic outcome. nih.govfrontiersin.org

The following table outlines the identified glutathione conjugates of related bromophenols, providing insight into the potential adducts that could be formed from this compound.

Table 2: Identified Glutathione Conjugates of Related Bromophenols

| Parent Compound | Intermediate | Glutathione Conjugate |

|---|---|---|

| p-Bromophenol | 4-Bromocatechol/quinone | 6-(glutathion-S-yl)-4-bromocatechol |

| o-Bromophenol | 2-Bromohydroquinone | 2-bromo-3-(glutathion-S-yl)hydroquinone |

Data derived from in vitro metabolism studies with rat liver microsomes. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

High-Resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like 2-Bromo-4-propylphenol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals distinct signals for each unique proton in the molecule. The aromatic region typically displays complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The propyl group's protons appear as characteristic multiplets in the upfield region. For instance, in a related compound, 2-bromo-6-methoxy-4-propylphenol, the propyl group's aromatic protons (H-3 and H-5) show singlets at δ 7.30 and δ 6.82 ppm, respectively, while the propyl chain's methylene (B1212753) (CH₂) and methyl (CH₃) protons appear as a multiplet at δ 2.68 ppm and a triplet at δ 1.01 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each chemically non-equivalent carbon atom produces a distinct signal. The chemical shifts are influenced by the electronic environment; carbons attached to electronegative atoms like oxygen or bromine are shifted downfield. For example, in similar phenol (B47542) structures, the carbon bearing the hydroxyl group (C-OH) and the carbon bonded to bromine (C-Br) would have characteristic chemical shifts that are critical for confirming the substitution pattern on the aromatic ring. rsc.orgacs.org

The table below summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous structures.

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic CH | ¹H | 6.8 - 7.4 | Doublet, Doublet of Doublets | Specific shifts and coupling depend on the precise electronic environment. |

| Phenolic OH | ¹H | 4.5 - 5.5 | Singlet (broad) | Position is variable and depends on solvent and concentration. |

| Ar-CH₂ | ¹H | ~2.5 | Triplet (t) | Benzylic protons adjacent to a CH₂ group. |

| -CH₂- | ¹H | ~1.6 | Sextet (m) | Methylene protons of the propyl group. |

| -CH₃ | ¹H | ~0.9 | Triplet (t) | Terminal methyl protons of the propyl group. |

| C-OH | ¹³C | 150 - 155 | Singlet | Carbon attached to the hydroxyl group. |

| C-Br | ¹³C | 110 - 115 | Singlet | Carbon attached to the bromine atom. |

| Aromatic CH | ¹³C | 115 - 135 | Singlet | Unsubstituted aromatic carbons. |

| C-C (Aromatic) | ¹³C | 135 - 140 | Singlet | Substituted aromatic carbon (with propyl group). |

| Ar-CH₂ | ¹³C | ~37 | Singlet | Benzylic carbon of the propyl group. |

| -CH₂- | ¹³C | ~24 | Singlet | Methylene carbon of the propyl group. |

| -CH₃ | ¹³C | ~14 | Singlet | Terminal methyl carbon of the propyl group. |

This data is illustrative and based on analogous compounds. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, the nominal molecular weight is 215 g/mol . nih.gov

A key feature in the mass spectrum of a brominated compound is the presence of a pair of peaks for the molecular ion [M]⁺ and for any bromine-containing fragments. This is due to the nearly equal natural abundance of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br. docbrown.info This results in two mass peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom in the molecule or fragment.

Electron Ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. The fragmentation pattern provides a "fingerprint" that can be used for identification. For this compound, expected fragmentation pathways include:

Loss of a propyl group: Cleavage of the bond between the aromatic ring and the propyl group would result in a fragment ion.

Loss of a bromine atom: The C-Br bond can break, leading to a fragment without bromine.

Loss of an ethyl radical from the propyl group (Benzylic cleavage): This is a common fragmentation for alkylbenzenes, resulting in a stable benzylic cation.

The table below details some of the significant ions expected in the mass spectrum of this compound.

| m/z (Mass/Charge) | Ion Formula | Identity/Origin | Notes |

| 214/216 | [C₉H₁₁BrO]⁺ | Molecular Ion (M⁺) | The characteristic M⁺/M+2 doublet confirms the presence of one bromine atom. |

| 185/187 | [C₇H₆BrO]⁺ | [M - C₂H₅]⁺ | Loss of an ethyl radical from the propyl side chain. |

| 171/173 | [C₆H₄BrO]⁺ | [M - C₃H₇]⁺ | Loss of the entire propyl group. |

| 135 | [C₉H₁₁O]⁺ | [M - Br]⁺ | Loss of the bromine atom. |

| 107 | [C₇H₇O]⁺ | [M - Br - C₂H₄]⁺ | Further fragmentation after loss of bromine. |

Vibrational Spectroscopy (FTIR, Raman) in Molecular Structure Confirmation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present, making them invaluable for structural confirmation. nih.govnih.gov

FTIR Spectroscopy: In the FTIR spectrum of this compound, characteristic absorption bands confirm the presence of its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the propyl group appear between 2850 and 3100 cm⁻¹. The aromatic C=C stretching vibrations give rise to several sharp peaks in the 1450-1600 cm⁻¹ region. Finally, the C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While O-H stretching is often a weak signal in Raman, the aromatic ring vibrations and C-C backbone stretches are typically strong and well-defined, providing a clear fingerprint of the molecule. americanpharmaceuticalreview.com The symmetry of the molecule influences which vibrations are Raman or IR active.

The table below lists the expected vibrational frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Description |

| O-H Stretch | 3200 - 3600 | FTIR | Broad band, characteristic of hydrogen-bonded phenol. |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman | Sharp, medium intensity peaks. |

| Aliphatic C-H Stretch | 2850 - 2960 | FTIR, Raman | Strong bands from the propyl group. |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman | Series of sharp bands, strong in Raman. |

| C-O Stretch | 1200 - 1260 | FTIR | Strong band associated with the phenol group. |

| C-Br Stretch | 500 - 600 | FTIR, Raman | Medium to strong band in the fingerprint region. |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.

Hyphenated Techniques for Mixture Analysis and Trace Detection

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering powerful capabilities for analyzing complex mixtures. researchgate.netajrconline.orgsaspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideally suited for the analysis of volatile and thermally stable compounds like this compound. In this technique, a gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. iik.ac.id Each separated component then enters the mass spectrometer, which serves as a highly specific and sensitive detector, providing a mass spectrum that can be used for positive identification. This method is invaluable for detecting and quantifying this compound in environmental samples or as a product in a complex reaction mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. ajrconline.org This technique is particularly useful for less volatile or thermally sensitive compounds. For this compound, reverse-phase HPLC could be used for separation, followed by detection using ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) MS. researchgate.net LC-MS and its tandem version, LC-MS/MS, provide exceptional sensitivity and selectivity for trace-level detection and structural confirmation. scispace.com

Biological and Biochemical Activity Studies: Mechanisms and Molecular Targets

Enzyme Modulation and Inhibition Mechanisms

The interaction of phenolic compounds with various enzyme systems is a key area of research. While direct studies on 2-Bromo-4-propylphenol are limited, the activities of related bromophenols and propylphenols provide insights into its potential enzymatic interactions.

Phenolic compounds are known to interact with oxidoreductases, including peroxidases. Peroxidases catalyze the oxidation of a wide range of substrates. For instance, horseradish peroxidase has been shown to be involved in the co-oxidation of halogen-substituted phenols and 4-aminoantipyrine bohrium.com. The enzymatic removal of phenol (B47542) and p-chlorophenol using horseradish peroxidase immobilized on magnetic beads has also been demonstrated researchgate.net. One study investigated the discoloration of bromophenol blue using peroxidase immobilized on corncob powder, indicating an interaction between the enzyme and the bromophenol structure researchgate.net. The inhibition of peroxidase and catalase activities by certain compounds can lead to an increase in cellular hydrogen peroxide levels, which can act as a signal in various metabolic pathways nih.gov.

The influence of propylphenols on hydrolase and transferase enzyme systems is an area of emerging research. A study on 2-propylphenol demonstrated its ability to allosterically modulate COQ8A, an atypical kinase-like protein, to enhance its ATPase activity nih.gov. COQ8A is involved in the biosynthesis of coenzyme Q, an essential cellular cofactor and antioxidant nih.gov. This finding suggests that the propylphenol moiety can interact with and modulate the activity of a transferase enzyme. While direct evidence for this compound is not available, its structural similarity to 2-propylphenol suggests a potential for similar interactions.

Receptor Binding and Signaling Pathway Modulation

Phenolic compounds can exert their biological effects by binding to specific receptors and modulating signaling pathways.

The cannabinoid receptors, CB1 and CB2, are G-protein-coupled receptors that are part of the endocannabinoid system windows.netnih.govnih.gov. CB1 receptors are primarily found in the central and peripheral neurons, while CB2 receptors are predominantly located in immune cells windows.netnih.gov. Ligands for these receptors are categorized as plant-derived, synthetic, or endogenous cannabinoids nih.gov. While there is extensive research on various cannabinoid receptor ligands jbclinpharm.org, direct studies on the interaction of this compound or its derivatives with CB1 and CB2 receptors are not prevalent in the current literature. The complexity of ligand-receptor interactions within the endocannabinoid system necessitates specific binding assays to determine the affinity and efficacy of any given compound bmglabtech.com.

There is substantial evidence that alkylphenols, including 4-propylphenol (B1200801), can act as endocrine-disrupting chemicals by interacting with nuclear receptors.

Estrogen Receptor (ER): 4-Propylphenol and other para-substituted alkylphenols have been shown to possess estrogenic activity nih.gov. These compounds can bind to estrogen receptors (ERα and ERβ) and activate ER-dependent gene transcription nih.govplu.mx. The estrogenic potential of these compounds is often attributed to their structural similarity to estradiol, the primary female sex hormone. A study on 4-ethoxymethylphenol, a simple phenol, demonstrated its ability to act as an agonist for both ER-α and ER-β plu.mx.

Androgen Receptor (AR): In addition to estrogenic effects, some alkylphenols have been found to exhibit anti-androgenic activity. They can act as antagonists to the androgen receptor (AR), inhibiting the transcriptional activity induced by androgens like dihydrotestosterone researchgate.net. For example, bisphenol A (BPA) and 4-nonylphenol have been identified as AR antagonists researchgate.net. Computational studies have also suggested that compounds like BPA and 4-tert-octylphenol have the potential to interfere with the binding of endogenous ligands to the AR researchgate.net. The disruption of AR and ER signaling pathways by such compounds has implications for reproductive health and is an active area of research nih.govmdpi.com.

Interactive Data Table: Endocrine Receptor Activity of Selected Phenols

| Compound | Receptor | Activity | Reference |

| 4-Propylphenol | Estrogen Receptor | Agonist | nih.gov |

| 4-tert-Butylphenol | Estrogen Receptor | Agonist | nih.gov |

| Bisphenol A (BPA) | Androgen Receptor | Antagonist | researchgate.net |

| 4-Nonylphenol | Androgen Receptor | Antagonist | researchgate.net |

| 4-Ethoxymethylphenol | Estrogen Receptor α & β | Agonist | plu.mx |

Antioxidant and Radical Scavenging Activity

Bromophenols isolated from marine sources are well-documented for their significant antioxidant and radical scavenging properties nih.govmdpi.com. These compounds can neutralize free radicals, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases nih.gov.

The antioxidant mechanism of phenolic compounds typically involves donating a hydrogen atom from their hydroxyl group to a free radical, which stabilizes the radical and terminates the oxidative chain reaction. The resulting phenoxy radical is often stabilized by resonance.

Studies on various bromophenol derivatives have demonstrated their ability to scavenge radicals such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical and the 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation nih.govnih.gov. The radical scavenging activity is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the radicals. For example, two new bromophenols isolated from the marine red alga Symphyocladia latiuscula exhibited DPPH radical scavenging activity with IC50 values of 14.5 and 20.5 μg/mL, respectively nih.gov. The antioxidant potential of benzylic acid-derived bromophenols has also been evaluated, showing effective DPPH and ABTS radical scavenging activities nih.gov. The stereoisomers of fucoxanthin, another marine-derived compound, have also shown potent, dose-dependent radical-scavenging activities against DPPH, ABTS, hydroxyl, and superoxide radicals mdpi.com.

Interactive Data Table: Radical Scavenging Activity of Selected Bromophenols

| Compound/Derivative | Assay | IC50 Value (μg/mL) | Source Organism/Method | Reference |

| Bromophenol 1 | DPPH | 14.5 | Symphyocladia latiuscula | nih.gov |

| Bromophenol 2 | DPPH | 20.5 | Symphyocladia latiuscula | nih.gov |

| Benzylic Bromophenols | DPPH | 17.32–346.50 | Synthetic | nih.gov |

Antimicrobial and Antiviral Properties of Related Phenolic Compounds

Phenolic compounds, a diverse group of molecules characterized by at least one hydroxyl group attached to an aromatic ring, are known for their wide range of biological activities, including potent antimicrobial and antiviral effects. mdpi.comresearchgate.net The mechanisms underlying these properties are multifaceted and largely dependent on the compound's specific chemical structure. mdpi.com

The antimicrobial action of phenolic compounds often involves the disruption of microbial cell integrity and function. A primary mechanism is the interaction with the cell membrane, leading to increased permeability, destabilization, and the leakage of essential intracellular components. mdpi.comnih.gov Phenolic compounds can also interfere with critical cellular processes by inhibiting key microbial enzymes, chelating essential metal ions, and disrupting protein and nucleic acid synthesis. mdpi.com For instance, some bromophenols have been found to inhibit isocitrate lyase (ICL), an enzyme crucial for the glyoxylate cycle in certain pathogens, which is vital for infection, particularly in plants. nih.gov The effectiveness of these compounds can vary between different types of microbes; for example, Gram-positive bacteria may be more susceptible than Gram-negative bacteria due to differences in their cell wall structures. acs.org The outer lipopolysaccharide layer of Gram-negative bacteria can act as a barrier, reducing the diffusion of the compounds into the cell. acs.org

In addition to antibacterial and antifungal activity, many phenolic compounds exhibit significant antiviral properties. nih.gov Their mechanisms of action against viruses are diverse and can interfere with nearly every stage of the viral life cycle. nih.govyoutube.com This includes:

Blocking Viral Entry: Phenolic compounds can prevent viruses from attaching to and entering host cells by interacting with viral surface proteins or host cell receptors. youtube.comebsco.com

Inhibiting Viral Replication: They can disrupt the replication of the viral genome by inhibiting essential viral enzymes like DNA polymerase or reverse transcriptase. youtube.comebsco.com Some compounds act as chain terminators, incorporating themselves into the growing viral DNA and halting its synthesis. ebsco.com

Preventing Viral Release: Some phenolics can inhibit enzymes, such as neuraminidase in the influenza virus, which are necessary for the release of new virus particles from the host cell. youtube.com

Interfering with Protein Synthesis: Antisense mechanisms have been observed where phenolic derivatives can bind to viral mRNA, preventing its translation into essential proteins. youtube.com

The broad-spectrum activity of these related compounds highlights the potential of substituted phenols, like this compound, as subjects for further investigation in the development of new antimicrobial and antiviral agents. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule correlates with its biological activity. gardp.orgwikipedia.org By systematically modifying a compound's structure, researchers can identify the key chemical features, or pharmacophores, responsible for its therapeutic effects and optimize them to enhance potency, selectivity, or reduce toxicity. monash.edudrugdesign.org For phenolic compounds, SAR studies have provided valuable insights into the structural requirements for potent antimicrobial and antiviral activity.

For bromophenols, a class of compounds structurally related to this compound, SAR studies have revealed several important trends:

Role of Bromine: The presence and number of bromine atoms are often critical for bioactivity. nih.gov An increase in the number of bromine substituents on the phenol ring can lead to enhanced enzyme inhibition and antimicrobial activity. nih.gov Halogens like bromine are thought to increase the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.

Hydroxyl and Ketone Groups: The presence of a hydroxyl group is a defining feature of phenols and is crucial for their activity. nih.gov Studies on synthetic bromophenol derivatives have shown that a ketone group accompanied by a hydroxyl group appears to be important for activity against biofilm formation. nih.gov

These SAR studies demonstrate that the biological activity of phenolic compounds can be precisely tuned through targeted chemical modifications. By understanding these relationships, new derivatives of compounds like this compound can be rationally designed to create more effective agents for therapeutic applications. mdpi.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular geometry, which are crucial determinants of chemical reactivity. researchgate.netescholarship.org

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov For 2-Bromo-4-propylphenol, DFT calculations are applied to determine several key characteristics.

Geometry Optimization : DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are used to find the lowest energy conformation of the molecule. researchgate.net This involves calculating bond lengths, bond angles, and dihedral angles that correspond to a stable structure. The optimized geometry is the foundation for all other electronic property calculations. iosrjournals.org

Electronic Properties : Once the geometry is optimized, DFT is used to compute fundamental electronic properties. These include the dipole moment, polarizability, and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges), which reveal the molecule's polarity and the location of electron-rich and electron-poor centers. researchgate.net

Reactivity Indices : Conceptual DFT provides a framework for quantifying chemical reactivity. nih.gov Global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity (ω) can be calculated from the energies of the frontier molecular orbitals. nih.govmdpi.com Local reactivity is described using Fukui functions or Parr functions, which identify the specific atoms within the molecule most susceptible to nucleophilic or electrophilic attack. nih.govmdpi.com For this compound, these indices can predict how it will interact with other chemical species.

Below is a table showing typical electronic properties that can be calculated for this compound using DFT.

| Property | Description | Typical Calculated Value (Arbitrary Units) |

| Total Energy | The total electronic energy of the molecule in its ground state. | -2850 Hartrees |

| Dipole Moment | A measure of the molecule's overall polarity. | 2.5 Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.8 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, an indicator of chemical reactivity. | 5.4 eV |

| Global Electrophilicity (ω) | A measure of the molecule's ability to accept electrons. | 2.1 eV |

Molecular Orbital (MO) theory describes how atomic orbitals on individual atoms combine to form molecular orbitals that span the entire molecule. youtube.comyoutube.com This analysis is crucial for understanding bonding, electronic transitions, and reactivity. pearson.commasterorganicchemistry.com

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the FMO theory of reactivity. pearson.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. pearson.comyoutube.com For this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs and the π-system of the phenol (B47542) ring, making these sites nucleophilic. The LUMO is likely a π* antibonding orbital of the aromatic ring. masterorganicchemistry.com

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. pearson.com

Molecular Electrostatic Potential (MEP) : An MEP map is generated from the calculated electron density and illustrates the charge distribution from a visual perspective. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen and bromine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydroxyl hydrogen, indicating a site for nucleophilic interaction. researchgate.net

The table below summarizes the key aspects of an FMO analysis for this compound.

| Molecular Orbital | Description | Implication for Reactivity |

| HOMO | Highest energy orbital containing electrons. | Region of the molecule most likely to donate electrons (nucleophilic character). |

| LUMO | Lowest energy orbital without electrons. | Region of the molecule most likely to accept electrons (electrophilic character). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. stanford.edudntb.gov.ua MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational flexibility and non-covalent interactions. nih.govnih.gov

For this compound, MD simulations can explore:

Conformational Analysis : The propyl group and the hydroxyl group have rotational freedom. MD simulations can sample the accessible conformations of these groups, revealing the most stable or populated orientations in different environments (e.g., in a vacuum, water, or a lipid bilayer). frontiersin.org This is crucial for understanding how the molecule's shape influences its interactions with biological targets.

Intermolecular Interactions : By simulating this compound in the presence of solvent molecules (like water) or other solutes, MD can characterize the nature and strength of intermolecular forces. This includes identifying hydrogen bonds formed by the hydroxyl group and van der Waals interactions involving the aromatic ring and propyl chain.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govscielo.br This approach is widely used in drug discovery and environmental science to predict the characteristics of new or untested chemicals. researchgate.net

The first step in building a QSAR/QSPR model is to represent the chemical structure numerically using molecular descriptors. researchgate.net For a series of phenolic compounds including this compound, a wide array of descriptors would be calculated.

Descriptor Categories : Descriptors can be classified into several types:

Constitutional (1D/2D) : Based on the molecular formula and connectivity (e.g., molecular weight, atom counts, topological indices). nih.gov

Physicochemical (2D/3D) : Properties like hydrophobicity (logP), molar refractivity, and polar surface area. nih.gov

Electronic (3D) : Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges). nih.gov

Geometrical (3D) : Describing the 3D shape of the molecule (e.g., molecular surface area, volume). nih.gov

Selection of Descriptors : A large number of descriptors can be generated, but many may be irrelevant or redundant. kg.ac.rs Feature selection methods, such as genetic algorithms or stepwise regression, are employed to choose a smaller subset of descriptors that are most correlated with the activity or property of interest. researchgate.net This process is critical to prevent model overfitting and to create a model that is both predictive and interpretable. nih.gov

Once a relevant set of descriptors is selected, a mathematical model is developed to link them to the target property.

Model Development : Various statistical methods can be used, with Multiple Linear Regression (MLR) being one of the most common. researchgate.net An MLR model takes the form of an equation where the activity is a linear combination of the selected descriptors. pensoft.net

Model Validation : Validation is the most critical step to ensure that a QSAR model is robust and has predictive power for new compounds. nih.govnih.gov

Internal Validation : Techniques like leave-one-out cross-validation (Q²) are used to assess the model's stability and predictive ability on the training data itself. uniroma1.it

External Validation : The model's true predictive performance is evaluated using an external test set—a set of compounds that were not used during model development. The predictive R² (R²_pred) is a key metric here. nih.gov

Y-Randomization : This test involves randomly shuffling the activity data and rebuilding the model. A valid model should show very low correlation for the scrambled data, confirming that the original correlation was not due to chance. researchgate.net

A robust QSAR model for a series of phenols could be used to predict the antioxidant activity of this compound based on its calculated descriptor values.

The table below outlines the validation parameters commonly used in QSAR modeling.

| Parameter | Description | Acceptable Value for a Predictive Model |

| R² | Coefficient of determination (goodness of fit for the training set). | > 0.6 |

| Q² | Cross-validated R² (internal predictive ability). | > 0.5 |

| R²_pred | Predictive R² for the external test set. | > 0.6 |

| Y-Randomization R² | R² from models built with scrambled activity data. | Should be very low (e.g., < 0.2) |

Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices

Chromatographic Separation Techniques (GC, HPLC) with Advanced Detection

Chromatographic methods are paramount for the separation of 2-Bromo-4-propylphenol from interfering components in a sample matrix prior to its detection and quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most widely employed techniques, often coupled with mass spectrometry (MS) for definitive identification.

Gas Chromatography (GC): GC is highly suitable for the analysis of semi-volatile compounds like this compound. The analysis often requires a derivatization step to increase the volatility and thermal stability of the phenolic group, thereby improving chromatographic peak shape and sensitivity. Common derivatization reagents include acetic anhydride (B1165640) for acetylation or silylation agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov The derivatized analyte is then separated on a capillary column (e.g., HP-5MS) and detected.

Advanced detection for GC is typically achieved using a mass spectrometer (GC-MS). This combination provides high selectivity and structural information, confirming the identity of the compound. By operating the mass spectrometer in selected ion monitoring (SIM) mode, sensitivity can be significantly enhanced, allowing for detection at picogram levels. nih.govnih.gov For halogenated compounds, an electron capture detector (ECD) can also be used, offering excellent sensitivity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative for analyzing phenolic compounds without the need for derivatization. nih.gov Reversed-phase HPLC is the most common mode, where this compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.netsielc.com

Advanced detection in HPLC is often accomplished using a diode array detector (DAD) or a mass spectrometer (LC-MS). A DAD can provide UV-Vis spectra of the eluting peaks, aiding in identification, with phenolic compounds typically showing absorbance around 280 nm. mdpi.com For higher sensitivity and specificity, coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. This allows for quantification in complex matrices at nanogram-per-liter (ng/L) levels. researchgate.net

| Parameter | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-MS/MS) |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase/Carrier Gas | Helium | Gradient of Acetonitrile/Water with formic acid |

| Sample Preparation | Liquid-liquid extraction or SPE; Derivatization (e.g., acetylation) researchgate.net | Solid-phase extraction (SPE) researchgate.net |

| Detector | Mass Spectrometer (MS), Electron Capture Detector (ECD) | Tandem Mass Spectrometer (MS/MS), Diode Array Detector (DAD) |

| Typical Detection Limit | pg to low ng/L nih.govresearchgate.net | ng/L researchgate.net |

Spectrophotometric and Spectrofluorometric Assays

Spectrophotometric methods are often used for the rapid quantification of total phenols or a specific class of phenols in a sample. These methods are typically based on a chemical reaction that produces a colored product, which can be measured using a UV-Visible spectrophotometer.

A common approach for phenols involves a reaction with a chromogenic agent. For instance, methods have been developed based on the reaction of phenols with brominating agents. In one such method, a mixture of potassium bromide and potassium bromate in an acidic solution generates bromine, which then reacts with the phenol (B47542). youtube.com The excess bromine can be determined by reacting it with potassium iodide to liberate iodine, which is then titrated or measured spectrophotometrically. youtube.com Another approach involves the formation of an ion-pair complex between the phenolate ion and a dye like bromophenol blue, which results in a measurable color change. uran.ua

While these methods are simple and cost-effective, they may lack the selectivity required for complex matrices and often measure total phenolic content rather than specifically this compound. Therefore, they are more suitable for screening purposes or for the analysis of simpler sample matrices.

Spectrofluorometric assays are generally more sensitive and selective than spectrophotometric methods. However, native fluorescence of simple phenols is often weak. Derivatization with a fluorescent tag can be employed, but specific spectrofluorometric assays developed for this compound are not widely documented. The development of such an assay would likely involve a reaction to introduce a fluorophore into the molecule.

| Method Principle | Reagents | Detection Wavelength | General Applicability |

|---|---|---|---|

| Ion-pair complex formation | Bromophenol Blue uran.ua | Dependent on the complex formed | Quantification of specific basic or acidic drugs that form complexes. |

| Colorimetric reaction post-bromination | Potassium Bromide/Bromate, Acid, Phenol Red s4science.at | ~590 nm s4science.at | Quantification of bromide or total phenols capable of bromination. |

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a highly sensitive, rapid, and low-cost alternative for the detection of phenolic compounds. These techniques are based on the electrochemical oxidation of the hydroxyl group on the phenol ring. Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are commonly used. nih.gov

The direct analysis of this compound on standard electrodes (like glassy carbon or platinum) can be hindered by electrode fouling from polymerization of oxidation products and high overpotential. researchgate.net To overcome these limitations, chemically modified electrodes (CMEs) are developed. These electrodes are modified with materials like carbon nanotubes, graphene, metal oxides, or conductive polymers that catalyze the oxidation of the phenol, enhancing the signal and lowering the detection limit. utah.edursc.org

An electrochemical sensor for this compound would operate by applying a potential sweep and measuring the resulting current. The oxidation of the phenolic group would produce a current peak at a specific potential, and the height of this peak would be proportional to the concentration of the compound in the sample. The presence of the electron-withdrawing bromine atom and the electron-donating propyl group on the aromatic ring would influence the oxidation potential compared to unsubstituted phenol. Such sensors can be miniaturized for portable, on-site analysis. utah.edu

| Analyte | Electrode Modification | Technique | Linear Range (µM) | Detection Limit (µM) |

|---|---|---|---|---|

| 2,4-Dichlorophenol | Ce/Ni/Cu Layered Double Hydroxide bohrium.com | SWV | 1 - 100 bohrium.com | 0.197 bohrium.com |

| Flutamide (detected via poly(bromophenol blue) film) | Chitosan-gold / poly(bromophenol blue) nih.gov | DPV | 0.01 - 1245 nih.gov | 0.0048 nih.gov |

Application in Environmental Monitoring and Chemical Process Control

The advanced analytical methods described are crucial for monitoring the presence and fate of this compound in different environments and for ensuring quality control in industrial settings.

Environmental Monitoring: Brominated phenols are recognized as environmental pollutants, often originating from the degradation of brominated flame retardants or from industrial discharges. nih.govwikipedia.org Monitoring their levels in water, soil, and air is essential to assess environmental contamination and human exposure. labcompare.com

Water Analysis: For detecting this compound in drinking water, surface water, or wastewater, a combination of solid-phase extraction (SPE) followed by GC-MS or HPLC-MS/MS is the standard approach. researchgate.netnih.gov These methods provide the necessary low detection limits (ng/L) to comply with environmental quality standards. researchgate.net

Soil and Sediment: Analysis in solid matrices involves solvent extraction of the analyte, followed by cleanup steps to remove interferences, before analysis by GC-MS.

Air Monitoring: GC-MS can be used to analyze volatile and semi-volatile organic compounds in air samples, which are typically collected on adsorbent tubes. labcompare.com

Chemical Process Control: In industrial processes where this compound is used as an intermediate or where it might be an impurity, real-time or at-line monitoring is important for process optimization and quality assurance.

Reaction Monitoring: HPLC can be used to monitor the progress of a chemical reaction by analyzing the concentration of reactants, intermediates (like this compound), and products over time.

Quality Control: Final product quality can be ensured by using chromatographic techniques to quantify the purity of this compound or to detect it as a residual impurity. Spectrophotometric methods may also be employed for rapid, in-process checks if the sample matrix is well-defined and free from significant interferences. dergipark.org.tr

Environmental Dynamics and Degradation Pathways of 2 Bromo 4 Propylphenol in Natural Systems

The environmental fate of 2-bromo-4-propylphenol, a halogenated alkylphenol, is governed by a combination of its physicochemical properties and its susceptibility to various degradation processes. Once released into the environment, this compound is subject to abiotic and biotic transformations that determine its persistence, mobility, and potential for accumulation in different environmental compartments.

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Catalytic Approaches

The synthesis of bromophenols, including 2-bromo-4-propylphenol, is undergoing significant evolution, with a focus on improving efficiency, selectivity, and environmental compatibility. Traditional methods often rely on stoichiometric amounts of elemental bromine, which can lead to the formation of multiple brominated byproducts and generate hazardous waste. google.com Future research is geared towards overcoming these limitations through innovative synthetic and catalytic strategies.

One promising avenue is the development of highly regioselective bromination techniques. For instance, methods utilizing hydrogen bromide (HBr) in combination with an oxidant are being explored to achieve para-selective bromination, driven by steric hindrance effects that favor substitution at the position opposite a phenol's existing substituents. ccspublishing.org.cn Another advanced approach involves the use of I(III)-based reagents, such as the system combining PIDA (phenyliodine diacetate) and aluminum bromide (AlBr₃), which allows for practical and mild electrophilic bromination of a wide range of phenols under gentle conditions. nih.gov

Catalytic systems are at the forefront of modern synthetic chemistry. Research into the use of Lewis acids to catalyze the bromination of substituted phenols like 4-methyl phenol (B47542) has shown the potential to achieve high selectivity and conversion rates. quickcompany.in Furthermore, the development of continuous flow reactors for bromination presents an opportunity for safer and more controlled synthesis on an industrial scale, minimizing reaction times and improving product purity. google.com

Biocatalysis, using enzymes like bromoperoxidases, represents a particularly green and elegant approach. These enzymes, found in marine algae, can catalyze the selective bromination of phenols using bromide salts and hydrogen peroxide under mild, aqueous conditions. researchgate.net Vanadate(V)-dependent bromoperoxidase from the brown alga Ascophyllum nodosum, for example, has been shown to selectively para-brominate phenol and its derivatives. researchgate.net Exploring the application of such enzymes for the synthesis of this compound could offer a highly sustainable and selective manufacturing route.

| Method | Brominating Agent | Key Advantages | Research Direction |

|---|---|---|---|

| Traditional Electrophilic Substitution | Molecular Bromine (Br₂) | Well-established | Improving selectivity, reducing byproducts |

| Oxidative Bromination | HBr with an oxidant (e.g., DMSO, H₂O₂) | Uses inexpensive HBr, can be highly regioselective ccspublishing.org.cn | Development of greener oxidants and catalyst systems |

| Hypervalent Iodine Reagents | PIDA/AlBr₃ System | Mild conditions, high yields, broad substrate scope nih.gov | Expanding applicability and reagent efficiency |

| Continuous Flow Synthesis | Various (e.g., Bromine in a solvent) | Enhanced safety, control, and scalability google.com | Optimization of reactor design and reaction conditions |

| Biocatalysis | Enzymes (e.g., Bromoperoxidase) with NaBr/H₂O₂ | High selectivity, environmentally benign, mild conditions researchgate.net | Enzyme discovery, engineering, and immobilization |

Exploration of Undiscovered Biological Targets and Mechanisms

Bromophenols derived from marine sources are a rich reservoir of bioactive compounds, exhibiting a wide spectrum of activities, including anticancer, antidiabetic, antioxidant, and anti-inflammatory effects. researchgate.netmdpi.comnih.govnih.gov While this compound itself has not been extensively studied, its structural similarity to these potent natural products suggests it may possess significant, yet undiscovered, therapeutic potential. Future research is focused on identifying its specific biological targets and elucidating its mechanisms of action.

A key area of investigation is enzyme inhibition. Many marine bromophenols have shown potent inhibitory effects against enzymes implicated in major diseases. For example, derivatives of 2,3-dibromo-4,5-dihydroxybenzyl have demonstrated strong inhibition of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, both of which are critical targets for type-2 diabetes management. researchgate.netnih.gov Similarly, novel synthesized bromophenols have been identified as effective inhibitors of human carbonic anhydrase (hCA) isoenzymes and acetylcholinesterase (AChE), suggesting potential applications in treating glaucoma, epilepsy, and Alzheimer's disease. mdpi.comtandfonline.com A primary future objective will be to screen this compound against these and other enzyme families to map its bioactivity profile.

The anticancer potential of bromophenols is another compelling research direction. Compounds isolated from marine algae have shown cytotoxicity against various human cancer cell lines, including lung, colon, and cervical cancer. researchgate.netnih.gov The mechanisms often involve inducing cell cycle arrest and apoptosis. nih.gov Investigating whether this compound can modulate these or other cancer-related pathways, such as the Keap1-Nrf2 protein-protein interaction which is a target for cardiovascular drug development, is a promising avenue. researchgate.net

Furthermore, the antioxidant properties of bromophenols are well-documented. researchgate.netacs.org They can act as radical scavengers, and their efficacy is influenced by the number and position of bromine atoms and hydroxyl groups. mdpi.comacs.org Future studies should quantify the antioxidant capacity of this compound and explore its potential role in mitigating oxidative stress, a key factor in numerous chronic diseases.

| Enzyme/Pathway Target | Associated Disease/Condition | Observed in Related Bromophenols | Reference |

|---|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | Type-2 Diabetes, Obesity | Potent Inhibition | researchgate.netnih.gov |

| α-Glucosidase | Type-2 Diabetes | Potent Inhibition | researchgate.netnih.gov |

| Carbonic Anhydrase (CA) | Glaucoma, Epilepsy, Edema | Effective Inhibition | mdpi.comtandfonline.com |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Effective Inhibition | mdpi.com |

| Cancer Cell Proliferation Pathways | Various Cancers | Cytotoxicity, Cell Cycle Arrest | nih.govnih.gov |

| Radical Scavenging | Oxidative Stress | Antioxidant Activity | researchgate.netacs.org |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and advanced analytical techniques is accelerating research into bromophenols. These integrated methodologies provide unprecedented insight into molecular properties and behavior, guiding experimental design and facilitating the discovery of new applications.

Computational Approaches: Density Functional Theory (DFT) has emerged as a powerful tool for studying the molecular structures and properties of bromophenols. acs.orgnih.gov DFT calculations can accurately predict equilibrium geometries, vibrational frequencies, and electronic properties. acs.org Such studies have revealed how intramolecular forces, like hydrogen bonding and the inductive effects of bromine substitution, influence the stability and reactivity of these molecules. nih.gov For this compound, DFT could be used to predict its reactivity, acidity (pKa), and antioxidant potential by calculating bond dissociation energies. acs.orgresearchgate.net This theoretical framework provides a cost-effective way to screen potential properties before undertaking complex laboratory experiments.

Advanced Experimental Methodologies: For the analysis and purification of phenolic compounds, modern chromatography is indispensable. High-performance liquid chromatography (HPLC), often coupled with detectors like mass spectrometry (MS), allows for the precise separation and identification of compounds in complex mixtures. researchgate.netmdpi.com Techniques such as HPLC-MS are crucial for monitoring reaction progress in novel synthetic routes and for isolating bromophenol metabolites in biological studies. mdpi.com Capillary electrophoresis (CE) offers a complementary separation technique, particularly for polar and charged molecules, that requires minimal sample volume. researchgate.net The structural elucidation of newly synthesized or isolated bromophenols relies heavily on advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry, to confirm their precise structure and configuration. mdpi.com

The integration of these methods creates a powerful research cycle: computational studies can predict the properties of a target molecule like this compound, guiding its synthesis. Advanced analytical techniques then confirm its structure and purity. Finally, the experimental bioactivity data can be used to refine and validate the initial computational models, leading to a deeper understanding of structure-activity relationships.

Potential in Sustainable Chemistry and Green Synthesis Initiatives